BenchChemオンラインストアへようこそ!

Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate

Crystallography Polymorph Screening Regulatory Identity

Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (CAS 214470-57-2, MFCD09833958) is a multifunctional nitrobenzoate ester intermediate whose single-crystal X‑ray structure has been fully determined, confirming the 4‑(3‑chloropropoxy)‑5‑methoxy‑2‑nitro substitution pattern. The compound is explicitly designated as a process intermediate in the patented manufacture of the tyrosine kinase inhibitor bosutinib (BOSULIF®) and is commercially supplied as Bosutinib Impurity 13, a regulatory‑grade reference standard with certified characterization data.

Molecular Formula C12H14ClNO6
Molecular Weight 303.69 g/mol
CAS No. 214470-57-2
Cat. No. B1371359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate
CAS214470-57-2
Molecular FormulaC12H14ClNO6
Molecular Weight303.69 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCCl
InChIInChI=1S/C12H14ClNO6/c1-18-10-6-8(12(15)19-2)9(14(16)17)7-11(10)20-5-3-4-13/h6-7H,3-5H2,1-2H3
InChIKeyUMBVDMOFTQTPPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (CAS 214470-57-2) – Structural Identity and Procurement-Relevant Classification


Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (CAS 214470-57-2, MFCD09833958) is a multifunctional nitrobenzoate ester intermediate whose single-crystal X‑ray structure has been fully determined, confirming the 4‑(3‑chloropropoxy)‑5‑methoxy‑2‑nitro substitution pattern [1]. The compound is explicitly designated as a process intermediate in the patented manufacture of the tyrosine kinase inhibitor bosutinib (BOSULIF®) [2] and is commercially supplied as Bosutinib Impurity 13, a regulatory‑grade reference standard with certified characterization data [3].

Why Generic Substitution Fails for Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (CAS 214470-57-2)


Although several methyl 4‑alkoxy‑methoxy‑benzoate derivatives are commercially available, the combination of a 3‑chloropropoxy chain at C‑4, a methoxy donor at C‑5, and – critically – a nitro group at C‑2 cannot be replaced by compounds lacking any one of these functionalities. The nitro group is the essential handle for the subsequent reduction to the 2‑amino intermediate en route to bosutinib [1]; the non‑nitrated precursor methyl 4‑(3‑chloropropoxy)‑3‑methoxybenzoate adopts a fundamentally different crystal packing (Z = 4 vs. Z = 8) and cannot enter the same reaction sequence [2]. The chloropropoxy chain length is also non‑interchangeable, as demonstrated by the distinct physicochemical properties of the shorter ethoxy analog series .

Quantitative Differentiation Evidence for Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (214470-57-2) vs. Closest Analogs


Single-Crystal X‑Ray Structural Identity vs. Non‑Nitrated Precursor Methyl 4-(3-chloropropoxy)-3-methoxybenzoate

The target compound provides unambiguous structural proof via single‑crystal X‑ray diffraction. The introduction of the nitro group at C‑2 doubles the number of molecules in the unit cell compared with the non‑nitrated precursor, generating a distinct three‑dimensional hydrogen‑bonded network [1]. This structural certification is essential for regulatory filings where polymorphic or positional isomer ambiguity must be ruled out [2].

Crystallography Polymorph Screening Regulatory Identity

Explicit Role as Patent‑Designated Bosutinib Intermediate vs. Generic 2‑Nitrobenzoate Esters

The WO2015198249A1 patent explicitly names methyl 4‑(3‑chloropropoxy)‑5‑methoxy‑2‑nitrobenzoate as Formula II, the first intermediate in a multi‑step sequence yielding bosutinib [1]. The route proceeds via N‑methylpiperazine displacement of the chloropropoxy group, followed by nitro reduction to the 2‑amino derivative [2]. Generic methyl 5‑methoxy‑2‑nitrobenzoate (CAS 2327‑45‑9) lacks the 3‑chloropropoxy leaving group and cannot participate in this nucleophilic substitution.

Process Chemistry Kinase Inhibitor Synthesis ANDA Filing

Melting Point and Appearance Differentiation vs. Reduced 2‑Amino Analog (CAS 214470-59-4)

The target compound is isolated as light‑yellow crystals with a reported melting point of 337 K (64 °C) upon crystallization from ethyl acetate/petroleum ether [1]; commercial sources report m.p. 54–56 °C (ethyl acetate/ligroine) and describe it as a yellow crystalline powder . The reduced 2‑amino analog (CAS 214470-59-4, the next intermediate) is a white crystalline solid with distinct solubility and chromatographic behavior , enabling unambiguous identity confirmation by simple melting point or visual inspection in procurement quality control.

Physicochemical Characterization Quality Control Identity Testing

Nitro Group Regiochemistry: Position‑2 Specificity vs. Potential Position‑6 Nitration

The nitration of methyl 4‑(3‑chloropropoxy)‑3‑methoxybenzoate occurs with exclusive regioselectivity at the 2‑position (ortho to the methyl ester), as unambiguously confirmed by the single‑crystal structure [1]. No evidence of the 6‑nitro isomer is observed. This regiochemical fidelity is essential because the 6‑nitro isomer would place the amino group (after reduction) at a position incompatible with the subsequent amidine formation and quinoline cyclization steps in the bosutinib route [2]. Alternative nitration conditions on related substrates are known to yield regioisomeric mixtures requiring chromatographic separation, adding cost and reducing throughput.

Regioselectivity Synthetic Route Validation Impurity Profiling

Regulatory Reference Standard Qualification vs. Non‑Certified Research‑Grade Material

When procured as Bosutinib Impurity 13 from certified suppliers, this compound is delivered with a full Certificate of Analysis (CoA) including HPLC purity, NMR, MS, and structural characterization data compliant with ICH Q3A/Q3B guidelines [1]. This contrasts with generic research‑grade methyl 4‑(3‑chloropropoxy)‑5‑methoxy‑2‑nitrobenzoate offered at ≥95% purity without impurity profiling . For ANDA filers, the availability of a traceable reference standard with documented purity (typically ≥97% by HPLC) is a regulatory prerequisite that non‑certified material cannot fulfill.

Reference Standard ANDA GMP Quality Control Method Validation

Density and Computed Physicochemical Property Differentiation from De‑Nitro and De‑Chloro Analogs

The target compound has an experimentally determined crystal density (Dx) of 1.441 Mg m⁻³ [1], which is significantly higher than that of the non‑nitrated analog methyl 4‑(3‑chloropropoxy)‑3‑methoxybenzoate (Dx = 1.374 Mg m⁻³) [2]. The predicted density (1.311 ± 0.06 g cm⁻³) and boiling point (457.3 ± 40.0 °C) further differentiate it from methyl 5‑methoxy‑2‑nitrobenzoate (CAS 2327‑45‑9, predicted density ~1.3 g cm⁻³, boiling point ~334.5 °C). These differences impact solvent selection for recrystallization, chromatographic mobile phase optimization, and large‑scale handling.

Physicochemical Properties Formulation Solubility Prediction

Procurement‑Driven Application Scenarios for Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (214470-57-2)


Bosutinib API Process Development and Scale‑Up

As the explicitly designated Formula II intermediate in WO2015198249A1, this compound is the required starting point for the N‑methylpiperazine displacement → nitro reduction → amidine cyclization sequence [1]. Process chemists scaling the bosutinib route must source this specific nitro‑chloropropoxy intermediate; the non‑nitrated precursor methyl 4‑(3‑chloropropoxy)‑3‑methoxybenzoate cannot support the reduction step and will not advance the synthesis. The crystal structure confirmation (monoclinic P2₁/c, Z = 8) provides the identity assurance needed for in‑process control documentation [2].

ANDA Impurity Profiling and Method Validation

Regulatory submissions for generic bosutinib require characterization and quantification of all process‑related impurities. This compound, commercially available as Bosutinib Impurity 13 with ICH Q3A/Q3B‑compliant certification, serves as the reference marker for the early‑stage nitro intermediate impurity. Its availability with full CoA (HPLC purity, NMR, MS) eliminates the need for in‑house synthesis and characterization of this impurity, accelerating ANDA preparation timelines [3]. The confirmed exclusive 2‑nitro regiochemistry ensures a single, well‑resolved HPLC peak [2].

Kinase Inhibitor Medicinal Chemistry SAR Exploration

The 4‑phenylamino‑3‑quinolinecarbonitrile scaffold, for which this compound is a key building block, has yielded multiple potent Src and Abl kinase inhibitors [4]. Researchers exploring SAR at the C‑7 side chain can use this intermediate to introduce diverse amines via nucleophilic displacement of the 3‑chloropropoxy leaving group, followed by reduction of the nitro group to access the 2‑amino functionality required for quinoline ring formation. The multifunctional architecture (nitro, ester, aryl chloride) provides three orthogonal handles for derivatization in a single intermediate.

Crystallography and Solid‑State Characterization Studies

The fully determined single‑crystal X‑ray structure (R = 0.065), published in a peer‑reviewed crystallographic journal with CIF deposition, makes this compound a reliable reference for solid‑state identity confirmation [2]. The significant crystallographic differences from its non‑nitrated analog (unit cell volume: 2799.7 vs. 1250.5 ų) provide a clear benchmark for polymorph screening and salt/co‑crystal studies in bosutinib intermediate quality control [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.